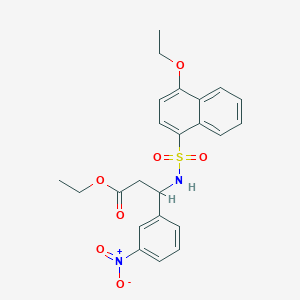

Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate

Description

Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate is a synthetic ester featuring a naphthalene sulfonamido group and a 3-nitrophenyl substituent. The sulfonamido group is commonly associated with antimicrobial activity, while the nitro group may influence electronic properties and reactivity.

Properties

IUPAC Name |

ethyl 3-[(4-ethoxynaphthalen-1-yl)sulfonylamino]-3-(3-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O7S/c1-3-31-21-12-13-22(19-11-6-5-10-18(19)21)33(29,30)24-20(15-23(26)32-4-2)16-8-7-9-17(14-16)25(27)28/h5-14,20,24H,3-4,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDGJZFTOSGBGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(CC(=O)OCC)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Ethyl 3-(methylthio)propanoate

- Structure : Simpler ester with a methylthio (-SCH₃) substituent.

- Source: Identified as a key aroma compound in pineapple pulp and core, contributing to fruity notes via high odor activity values (91.21 µg·kg⁻¹ in pulp, 42.67 µg·kg⁻¹ in core) .

- Applications : Primarily used in flavor and fragrance industries.

- Key Differences : Lacks aromatic and sulfonamide groups, limiting pharmacological relevance compared to the target compound.

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate

- Structure : Contains a 2-nitrophenyl group and a ketone moiety.

- Safety Profile : Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Key Differences : The ketone group and nitro position (2- vs. 3-nitrophenyl) may alter reactivity and toxicity. The target compound’s sulfonamido group could enhance stability or bioactivity.

Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate

- Structure : Includes a chromene ring with methyl and propoxy substituents.

- Applications : Chromene derivatives often exhibit medicinal properties (e.g., anti-inflammatory, anticancer) .

- Key Differences : The chromene ring contrasts with the naphthalene sulfonamido group, suggesting divergent applications (e.g., chromenes in drug design vs. sulfonamides in enzyme inhibition).

Thiazolidinone Derivatives (e.g., Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate)

- Structure: Contains a thiazolidinone ring linked to an ester.

- Bioactivity : Demonstrated antibacterial and antifungal properties when modified with pyridine or hydrazide groups .

- Key Differences: The thiazolidinone core enables heterocyclic interactions absent in the target compound, which may prioritize sulfonamide-mediated mechanisms.

Comparative Analysis Table

Research Findings and Implications

- Structural-Activity Relationships : The sulfonamido group in the target compound may enhance binding to bacterial enzymes (e.g., carbonic anhydrase), similar to sulfonamide drugs. The 3-nitrophenyl group could modulate electron-withdrawing effects, influencing reactivity .

- Toxicity Considerations: Nitro-containing analogs (e.g., Ethyl 3-(2-nitrophenyl)-3-oxopropanoate) exhibit significant hazards, suggesting the target compound may require careful handling .

- Synthetic Versatility : Ester derivatives are often intermediates in drug synthesis; the naphthalene moiety in the target compound could improve lipophilicity for membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.